1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
Brand Name: Vulcanchem
CAS No.: 2320516-17-2
VCID: VC4191889
InChI: InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3
SMILES: CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3
Molecular Formula: C18H26N2O2
Molecular Weight: 302.418

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

CAS No.: 2320516-17-2

Cat. No.: VC4191889

Molecular Formula: C18H26N2O2

Molecular Weight: 302.418

* For research use only. Not for human or veterinary use.

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one - 2320516-17-2

Specification

CAS No. 2320516-17-2
Molecular Formula C18H26N2O2
Molecular Weight 302.418
IUPAC Name 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
Standard InChI InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3
Standard InChI Key JEDJQLUCOCYUEM-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct regions:

  • 1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This ring exhibits conformational flexibility, enabling interactions with biological targets such as enzymes or receptors .

  • Cyclobutyl Substituent: A four-membered carbocyclic ring attached to the diazepane nitrogen at position 4. The cyclobutyl group introduces steric constraints that influence the compound’s three-dimensional conformation and stability.

  • Phenoxypropanone Moiety: A propan-1-one chain substituted with a phenoxy group at the β-position. The phenoxy group’s electron-rich aromatic system may participate in π-π interactions or hydrogen bonding, enhancing binding affinity in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₆N₂O₂
Molecular Weight302.4 g/mol
CAS Registry Number2309711-00-8
IUPAC Name1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
SMILESCOC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one involves multi-step reactions optimized for yield and selectivity:

  • Diazepane Ring Formation:

    • The 1,4-diazepane core is typically synthesized via cyclization of diamine precursors. For example, N-alkylation of a linear diamine with a bifunctional electrophile (e.g., 1,3-dibromopropane) under basic conditions yields the seven-membered ring .

    • Cyclobutyl introduction occurs through nucleophilic substitution, where a cyclobutyl halide reacts with the secondary nitrogen of the diazepane ring.

  • Phenoxypropanone Attachment:

    • Acylation of the diazepane nitrogen with 2-phenoxypropanoyl chloride in the presence of a base (e.g., triethylamine) forms the final product.

    • Microwave-assisted synthesis has been explored to enhance regioselectivity and reduce reaction times, as demonstrated in analogous diazepane derivatives .

Reaction Optimization

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize transition states during alkylation and acylation .

  • Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct minimization.

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this compound are unavailable, predictions based on structural analogs suggest:

  • Lipophilicity: The logP value is estimated at ~2.5, indicating moderate hydrophobicity suitable for blood-brain barrier penetration.

  • Hydrolytic Stability: The ketone group may undergo slow hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments .

Compound NameMolecular WeightKey SubstituentPotential ApplicationSource
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one302.4 g/molPhenoxypropanoneEnzyme inhibition
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-phenoxypyridin-2-yl)methanone351.4 g/molPyridinylphenoxyKinase inhibition
(4-Cyclobutyl-1,4-diazepan-1-yl)((2S,4R)-4-(4-(methylthio)phenoxy)pyrrolidin-2-yl)methanone389.6 g/molPyrrolidine-methylthiophenoxyAntibacterial activity

Computational and Conformational Studies

Ring Inversion Dynamics

Density functional theory (DFT) calculations on related 1,4-diazepanes reveal two transition states during ring inversion, corresponding to M (mirror) and P (pseudo) conformers . The energy barrier for interconversion (~50 kJ/mol) suggests moderate flexibility, enabling adaptation to target binding sites .

Electronic Structure Analysis

  • Charge Distribution: The diazepane nitrogen atoms exhibit partial positive charges, facilitating interactions with electronegative residues in proteins .

  • Torsional Angles: The cyclobutyl group imposes torsional strain (C-C-C angles ~88°), reducing conformational entropy and enhancing binding specificity.

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